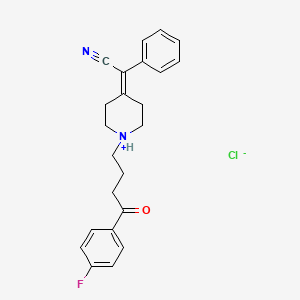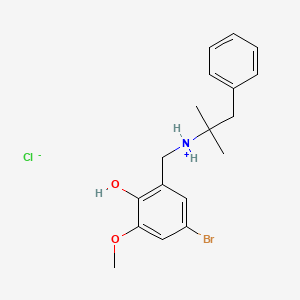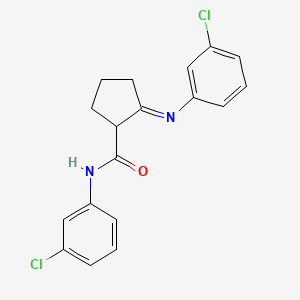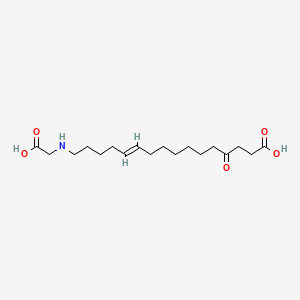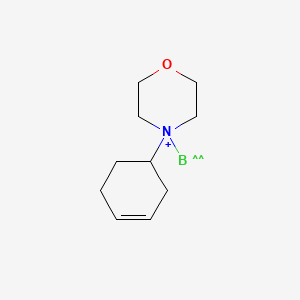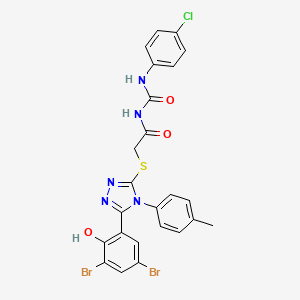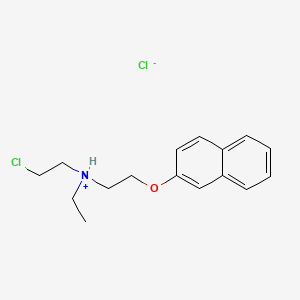
Lithium;tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium-tin compounds can be synthesized through various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. Mechanical alloying involves the high-energy ball milling of lithium and tin powders, resulting in the formation of lithium-tin alloys. Chemical vapor deposition involves the reaction of lithium and tin precursors in a controlled environment to form thin films of lithium-tin compounds .
Industrial Production Methods
In industrial settings, lithium-tin compounds are often produced through large-scale mechanical alloying processes. This method is favored due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium-tin compounds undergo various chemical reactions, including oxidation, reduction, and alloying reactions. These reactions are crucial for their performance in lithium-ion batteries.
Common Reagents and Conditions
Oxidation: Lithium-tin compounds can be oxidized using oxygen or air at elevated temperatures, forming lithium-tin oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or lithium hydride.
Major Products Formed
The major products formed from these reactions include lithium-tin oxides (e.g., Li2SnO3) and lithium-tin alloys (e.g., Li22Sn5). These products are essential for the electrochemical performance of lithium-ion batteries .
Applications De Recherche Scientifique
Lithium-tin compounds have a wide range of scientific research applications:
Chemistry: Used as anodes in lithium-ion batteries due to their high capacity and stability.
Biology: Investigated for potential use in biomedical devices and drug delivery systems.
Medicine: Explored for their potential in treating certain medical conditions due to their unique electrochemical properties.
Industry: Utilized in the production of high-performance batteries for electric vehicles and portable electronic devices
Mécanisme D'action
The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium-silicon compounds: Known for their high capacity but suffer from significant volume expansion.
Lithium-graphite compounds: Widely used in commercial batteries but have lower capacity compared to lithium-tin compounds.
Lithium-aluminum compounds: Offer good capacity and stability but are more expensive
Uniqueness of Lithium-Tin Compounds
Lithium-tin compounds are unique due to their high theoretical capacity, relatively low cost, and suitable working potentials. Unlike lithium-silicon compounds, they exhibit less volume expansion, making them more stable during cycling. Compared to lithium-graphite compounds, they offer higher capacity, and they are more cost-effective than lithium-aluminum compounds .
Propriétés
Numéro CAS |
51404-25-2 |
|---|---|
Formule moléculaire |
LiSn |
Poids moléculaire |
125.7 g/mol |
Nom IUPAC |
lithium;tin |
InChI |
InChI=1S/Li.Sn |
Clé InChI |
UIDWHMKSOZZDAV-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


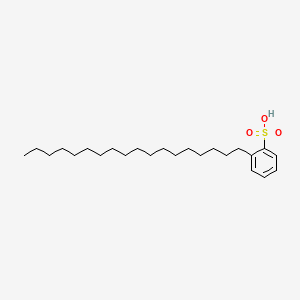
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
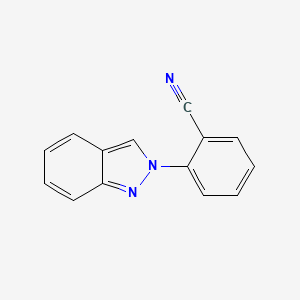
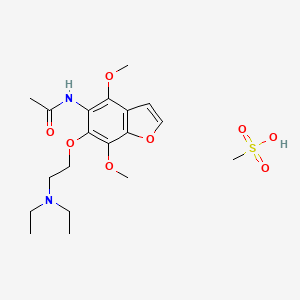
(2-propanolato)-](/img/structure/B13783339.png)
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
